

Application Note: High-Resolution Mass Spectrometry for the Identification of Gymnodimine Metabolites

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Compound of Interest		
Compound Name:	Gymnodimine	
Cat. No.:	B000114	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gymnodimines (GYMs) are a group of cyclic imine marine toxins, classified as fast-acting neurotoxins.[1] The primary analogue, **Gymnodimine**-A (GYM-A), is produced by the dinoflagellate Karenia selliformis.[1][2] These toxins can accumulate in filter-feeding shellfish, posing a significant risk to seafood safety.[2][3] In marine bivalves, GYMs undergo biotransformation, primarily through acylation, to form fatty acid ester metabolites.[2][3][4] These ester derivatives can constitute over 90% of the total GYM content in contaminated shellfish, making their detection critical for accurate risk assessment.[2][4]

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the comprehensive analysis of GYMs and their metabolites.[1][4][5] The high mass accuracy and resolution of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers enable the determination of elemental compositions and the structural elucidation of novel metabolites through detailed fragmentation analysis.[5][6][7] This application note provides detailed protocols for the extraction and analysis of GYM metabolites using LC-HRMS.

Experimental Protocols



Protocol 1: Extraction of Gymnodimines from Shellfish Tissue

This protocol details the extraction of free GYMs and their fatty acid ester metabolites from shellfish digestive glands.

Materials:

- Homogenizer (e.g., Polytron)
- Centrifuge
- Vortex mixer
- Solid Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB, 1g)[1]
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Dichloromethane (HPLC grade)[8][9]
- Acetone (HPLC grade)[8]
- Ammonium Hydroxide[1]

Procedure:

- Homogenization: Weigh approximately 2 grams of shellfish digestive gland tissue into a centrifuge tube. Add 10 mL of acetone and homogenize for 2-3 minutes.
- Extraction: Vortex the homogenate for 1 minute and then centrifuge at 4000 x g for 10 minutes. Decant the supernatant into a clean tube.
- Re-extraction: Repeat the extraction process on the tissue pellet with another 10 mL of acetone. Combine the supernatants.



- Liquid-Liquid Partitioning: Add 10 mL of dichloromethane to the combined acetone extract.
 Vortex for 2 minutes and then centrifuge to separate the layers. Collect the lower dichloromethane layer.
- Drying: Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution & Cleanup (Optional but Recommended):
 - Reconstitute the dried extract in 5 mL of 20% methanol in water.[1]
 - Condition an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
 [1]
 - Load the reconstituted sample onto the SPE cartridge.[1]
 - Wash the cartridge with 10 mL of 20% methanol to remove polar interferences.[1]
 - Elute the toxins with 10 mL of methanol.[1]
- Final Preparation: Evaporate the methanol eluate to dryness under nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-HRMS analysis.

Protocol 2: LC-HRMS Analysis

Instrumentation:

 UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap or Agilent Q-TOF).

Liquid Chromatography Conditions:

- Column: X-Bridge™ C18 reversed-phase column (150 mm × 3 mm, 5 µm) or equivalent.[1]
- Mobile Phase A: Water with 6.7 mmol L⁻¹ ammonium hydroxide.[1]
- Mobile Phase B: 90% acetonitrile/water with 6.7 mmol L⁻¹ ammonium hydroxide.[1]
- Flow Rate: 0.3 0.4 mL/min.



- Injection Volume: 5 μL.[2]
- Column Temperature: 35-40°C.
- · Gradient:
 - Start at 50% B.
 - Linear gradient to 95% B over 10 minutes.
 - Hold at 95% B for 3 minutes.
 - Return to 50% B and equilibrate for 5 minutes.

High-Resolution Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
- Capillary Voltage: 4.0 kV.[1]
- Sheath Gas Temperature: 350°C.[1]
- Sheath Gas Flow: 11 L/min.[1]
- Nebulizer Pressure: 40 psi.[1]
- Scan Range (Full MS): m/z 100-1700.[1]
- Acquisition Mode:
 - Discovery/Screening: Data-Dependent Acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
 - Targeted Analysis: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring
 (PRM) using the precursor ions and characteristic product ions listed in Table 2.[2]

Data Presentation and Interpretation



Quantitative data for known GYM analogues and their metabolites are summarized below. High-resolution mass measurements are critical for confirming elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for **Gymnodimine** Metabolites

Compound Name	Molecular Formula	[M+H]+ (Calculated m/z)	Key Diagnostic Fragment Ions (m/z)
Gymnodimine-A (GYM-A)	C29H41NO4	508.3108	490.3, 392.2, 162.1, 136.1[1][2]
Gymnodimine-B/C	C29H41NO5	524.3057	506.3, 392.2, 162.1, 136.1[2]
Gymnodimine-D	C29H43NO5	526.3214	508.3, 392.2, 162.1, 136.1[6]
GYM-K (Conversion Product)	C30H45NO6	540.3269	392.2[1]
GYM-L (Conversion Product)	C29H41NO6	524.2905	392.2[1]
16:0-GYM-A (Palmitoyl)	C45H69NO5	748.5146	508.3, 490.3[3][4]
18:0-GYM-A (Stearoyl)	C47H73NO5	776.5561	508.3, 490.3[3]

| 20:1-GYM-A (Eicosenoyl) | C₄₉H₇₅NO₅ | 802.5718 | 508.3, 490.3[3] |

Table 2: Example LC-MS/MS Parameters for Targeted Analysis

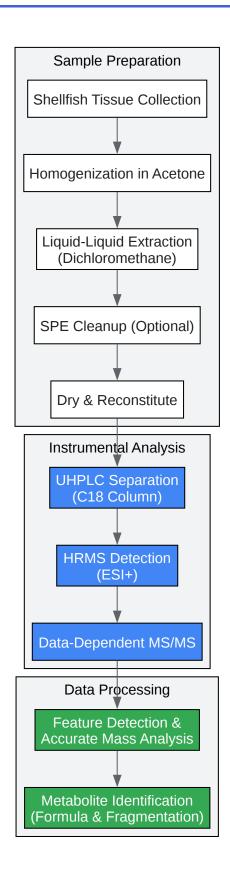


Analyte	Precursor Ion [M+H]+ (m/z)	Product Ion (m/z) (Collision Energy)	Use
GYM-A	508.3	392.2 (CE ~35 eV)	Confirmation[1]
GYM-A	508.3	136.1 (CE ~45 eV)	Confirmation/Screenin g[1][2]
GYM-B/C	524.3	392.2 (CE ~35 eV)	Confirmation
GYM-D	526.3	392.2 (CE ~35 eV)	Confirmation
GYM Acyl Esters (General)	Variable	490.3 (CE ~30 eV)	Screening for GYM-A esters[2]

| GYM Acyl Esters (General) | Variable | 508.3 (Neutral loss of fatty acid) | Confirmation of GYM-A esters |

Visualizations

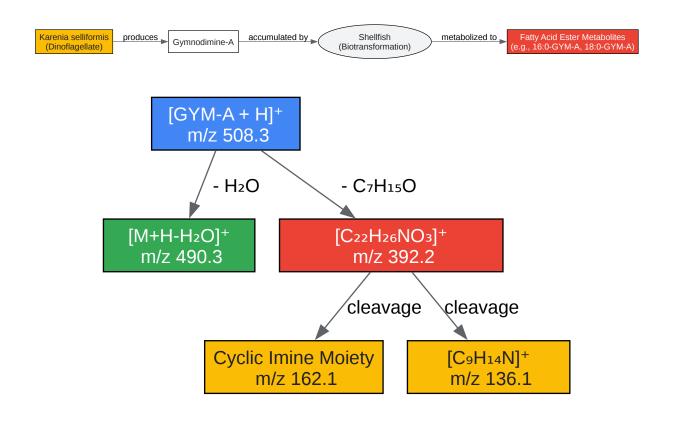




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Caption: Experimental workflow for **Gymnodimine** metabolite identification.





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